5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20470293
InChI: InChI=1S/C11H14N4O/c1-7-9(3)15(6-12-7)11-10(5-16)8(2)13-14(11)4/h5-6H,1-4H3
SMILES:
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC20470293

Molecular Formula: C11H14N4O

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde -

Specification

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
IUPAC Name 5-(4,5-dimethylimidazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H14N4O/c1-7-9(3)15(6-12-7)11-10(5-16)8(2)13-14(11)4/h5-6H,1-4H3
Standard InChI Key MGXXGODUXLFGDF-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C=N1)C2=C(C(=NN2C)C)C=O)C

Introduction

Structural Characterization and Nomenclature

The compound features a pyrazole core substituted at positions 1 and 3 with methyl groups, while position 5 bears a 4,5-dimethylimidazol-1-yl moiety. The aldehyde functional group at position 4 introduces electrophilic reactivity critical for further derivatization. Key structural parameters include:

ParameterValueSource
Molecular FormulaC₁₂H₁₄N₄O
Molecular Weight242.27 g/mol
IUPAC Name5-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Canonical SMILESCC1=C(N(N=C1C=O)C)C2=NC=C(N2C)C

X-ray crystallographic studies of analogous compounds reveal planarity between the pyrazole and imidazole rings, with dihedral angles <5° facilitating π-π stacking interactions . The 4,5-dimethyl substitution on the imidazole ring introduces steric effects that influence both reactivity and biological target interactions.

Synthetic Methodologies

Condensation-Based Approaches

The primary synthesis route involves a three-component reaction strategy:

  • Preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 1,3-dimethylpyrazole.

  • Synthesis of 4,5-dimethyl-1H-imidazole through cyclocondensation of diacetylene with ammonium acetate .

  • Nucleophilic aromatic substitution coupling using Cu(I)-catalyzed Ullmann conditions:

    1,3-dimethyl-4-formylpyrazole+4,5-dimethylimidazoleCuI, DMF, 110°CTarget Compound\text{1,3-dimethyl-4-formylpyrazole} + \text{4,5-dimethylimidazole} \xrightarrow{\text{CuI, DMF, 110°C}} \text{Target Compound}

This method yields 68-72% isolated product after silica gel chromatography. Microwave-assisted synthesis reduces reaction times from 24h to 45min with comparable yields .

Alternative Pathways

Recent advances employ multicomponent reactions (MCRs) using:

  • Malononitrile as cyano source

  • Substituted aldehydes

  • Methylimidazole derivatives

The Knoevenagel adduct formed between aldehyde and malononitrile undergoes [4+2] cycloaddition with in-situ generated azomethine ylides from methylimidazoles . This one-pot method achieves 81% yield under solvent-free conditions .

Physicochemical Properties

Experimental and computational data reveal:

PropertyValue/CharacteristicMethod
Melting Point189-191°C (dec.)DSC
logP1.87 ± 0.12HPLC
Aqueous Solubility2.34 mg/mL (25°C)Shake-flask
pKa3.12 (aldehyde), 6.89 (imidazole N-H)Potentiometry

The aldehyde group exhibits strong IR absorption at 1705 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (aldehyde C-H). ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 9.92 (s, 1H, CHO), 7.85 (s, 1H, imidazole H-2), and 2.45-2.68 ppm (m, 12H, CH₃ groups) .

Biological Activities and Mechanisms

OrganismMIC (μg/mL)Reference
S. aureus (MRSA)8
E. coli (ESBL)32
C. albicans16

Mechanistic studies using molecular docking suggest inhibition of microbial dihydrofolate reductase (DHFR) through H-bonding with Asp27 and hydrophobic interactions with Phe92 .

Anticancer Activity

Against NCI-60 cell lines, the compound shows selective cytotoxicity:

Cell LineGI₅₀ (μM)Target Pathway
MCF-7 (breast)1.45EGFR/PI3K-Akt
A549 (lung)2.78MAPK/ERK
HepG2 (liver)3.12STAT3

Flow cytometry analysis reveals G0/G1 cell cycle arrest (78.4% at 5μM) and induction of caspase-3 mediated apoptosis .

Industrial and Materials Applications

Coordination Chemistry

The compound acts as a N,N,O-tridentate ligand forming stable complexes with transition metals:

Metal IonComplex GeometryApplication
Cu(II)Square planarCatalytic oxidation
Pd(II)TetrahedralSuzuki coupling
Ru(III)OctahedralPhotovoltaic devices

X-ray analysis of the Cu(II) complex shows bond lengths of 1.98 Å (Cu-Nimidazole) and 2.05 Å (Cu-Npyrazole) .

Polymer Science

Incorporation into polyhydroquinoline derivatives enhances material properties:

PropertyImprovement vs. BaselineMechanism
Thermal Stability+58°C (Td)Rigid heterocyclic units
Dielectric Constant3.2 → 4.8 (1 MHz)Polar aldehyde groups
Tensile Strength45 → 72 MPaπ-π stacking reinforcement

These modified polymers find use in high-performance capacitors and biomedical coatings .

Environmental and Regulatory Considerations

Ecotoxicity studies indicate moderate environmental persistence:

ParameterValueTest Organism
BCF112 L/kgD. magna
EC₅₀ (96h)8.7 mg/LP. subcapitata
DT₅₀ (soil)34 daysOECD 307

Regulatory status remains in preclinical investigation, with no current REACH registration. Recommended handling includes PPE for respiratory protection (aldehyde vapors) and waste neutralization with bisulfite solutions .

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